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Technical Support Center: Biotin-PEG4-NHS Ester

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Compound of Interest		
Compound Name:	Biotin-PEG4-NHS ester	
Cat. No.:	B606142	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of **Biotin-PEG4-NHS ester**.

Frequently Asked Questions (FAQs)

Q1: How should I store Biotin-PEG4-NHS ester?

A1: **Biotin-PEG4-NHS ester** is moisture-sensitive and should be stored at -20°C upon receipt, protected from moisture and light.[1][2][3][4][5][6][7] It is often shipped at ambient temperature, but long-term storage should be at -20°C.[1][5] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester and render the reagent non-reactive.[2][7] Store the unused vials in the foil pouch provided with a desiccant.[2][7]

Q2: What is the shelf life of **Biotin-PEG4-NHS ester**?

A2: When stored correctly at -20°C and protected from moisture, the solid reagent is stable for at least 12 months.[3] However, reconstituted solutions of **Biotin-PEG4-NHS ester** are not stable and should be used immediately.[2][7][8][9] Do not prepare stock solutions for storage unless using anhydrous DMSO or DMF, in which case they may be stable for several months at -20°C with complete exclusion of moisture.[2]

Q3: In what solvents can I dissolve Biotin-PEG4-NHS ester?







A3: **Biotin-PEG4-NHS ester** is soluble in water at up to 10 mg/mL.[1][2] It is also soluble in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4][6][10] For preparing stock solutions that can be stored for a limited time, anhydrous DMSO or DMF are recommended.[2]

Q4: Can I prepare a stock solution of **Biotin-PEG4-NHS ester** and store it for later use?

A4: It is strongly recommended to prepare solutions of **Biotin-PEG4-NHS ester** immediately before use.[2][7][8][9] The NHS-ester moiety is readily hydrolyzed by moisture, which makes aqueous solutions unstable. Discard any unused reconstituted reagent.[2][8][9] If a stock solution is necessary, it can be prepared in anhydrous DMSO or DMF and stored at -20°C for several months, provided that moisture is strictly excluded.[2]

Q5: What buffers should I use for the biotinylation reaction?

A5: Use a non-amine containing buffer with a pH between 7 and 9 for the biotinylation reaction. [1][2] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice.[2] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[2][7][8][9][11]

Troubleshooting Guide



Problem	Possible Cause	Solution
No or low biotinylation	Reagent is non-reactive due to hydrolysis.	Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Prepare the reagent solution immediately before use.[2][7][8][9]
Buffer contains primary amines (e.g., Tris, glycine).	Dialyze or desalt the sample into a non-amine containing buffer like PBS before biotinylation.[2][7][8][9][11]	
Insufficient molar excess of biotin reagent.	Increase the molar ratio of Biotin-PEG4-NHS ester to your molecule. For dilute protein solutions, a higher molar excess is needed.[2][9]	
No available primary amines on the target molecule.	Confirm the presence of accessible primary amines (lysine residues, N-terminus) on your target molecule. Consider using a different biotinylation reagent that targets a different functional group.[2][11]	
Protein/antibody precipitates after biotinylation.	Aggregation of the labeled molecule.	Biotin-PEG4-NHS ester is designed to increase solubility and reduce aggregation due to its hydrophilic PEG spacer.[1] [3][8] However, if aggregation occurs, you may need to optimize the degree of labeling by reducing the molar excess of the biotin reagent.

Reduce the molar excess of



Loss of biological activity of the labeled protein.

Excessive biotinylation.

Excessive biotinylation.

the biotin reagent, or decrease the reaction time or temperature.[2][11]

Biotinylation of primary amines crucial for the protein's function can be a cause.

Ouantitative Data Summary

Parameter	Value	Source
Storage Temperature	-20°C	[1][2][3][4][5][6][7]
Shelf Life (Solid)	At least 12 months at -20°C	[3]
Solubility in Water	Up to 10 mg/mL	[1][2]
Solubility in Organic Solvents	DMSO, DMF, DCM, THF, Chloroform	[4][6][10]
Optimal Reaction pH	7.0 - 9.0	[1][2]

Experimental Protocol: Biotinylation of Immunoglobulin G (IgG)

This protocol is an example and may require optimization for specific applications.

A. Materials Required:

- Biotin-PEG4-NHS ester
- Immunoglobulin G (IgG)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (0.1 M phosphate, 0.15 M NaCl)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)



- Desalting columns or dialysis cassettes for buffer exchange
- Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5

B. Procedure:

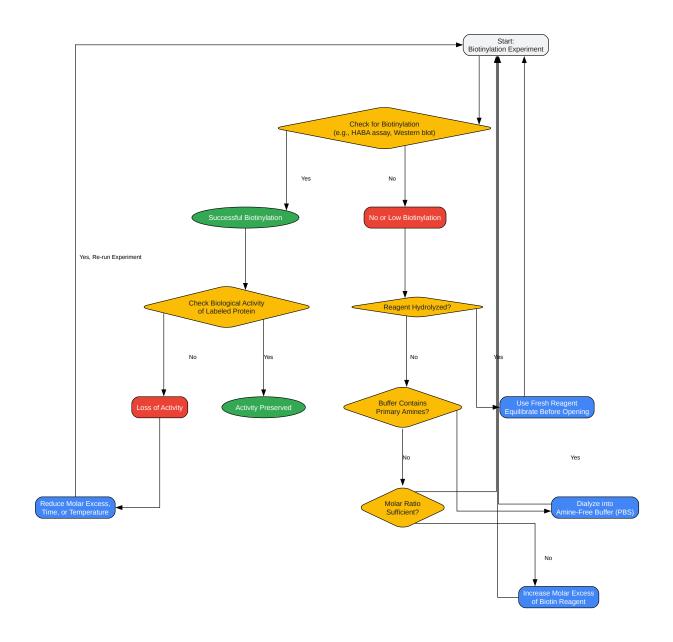
- Sample Preparation: Dissolve the IgG in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amines, perform a buffer exchange into the Reaction Buffer.
- Equilibrate Reagent: Allow the vial of Biotin-PEG4-NHS ester to warm to room temperature before opening.
- Prepare Biotin Reagent Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of **Biotin-PEG4-NHS ester** in anhydrous DMSO or DMF. For example, to make a 20 mM solution, dissolve 2 mg of the reagent in 170 μL of anhydrous DMSO.[2]
- Biotinylation Reaction:
 - Calculate the required volume of the biotin reagent stock solution. A 20- to 50-fold molar excess of the biotin reagent to the protein is a good starting point. For a 2 mg/mL IgG solution, a 20-fold molar excess is recommended.[2][8]
 - Add the calculated volume of the biotin reagent stock solution to the IgG solution while gently vortexing.
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][8]
- Quenching (Optional): To stop the reaction, you can add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
- Purification: Remove the excess, non-reacted biotin reagent and byproducts using a desalting column or by dialysis against PBS.



• Storage: Store the biotinylated IgG under the same conditions as the original, unlabeled protein.

Troubleshooting Workflow





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Caption: Troubleshooting workflow for **Biotin-PEG4-NHS ester** experiments.



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